An In-Depth Technical Guide to 5H-Dibenzo[b,f]azepine-5-carbonyl chloride: Properties, Synthesis, and Applications
An In-Depth Technical Guide to 5H-Dibenzo[b,f]azepine-5-carbonyl chloride: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Pivotal Role of a Versatile Intermediate
5H-Dibenzo[b,f]azepine-5-carbonyl chloride, also known as iminostilbene-5-carbonyl chloride, is a tricyclic heterocyclic compound of significant interest in medicinal chemistry and organic synthesis.[1][2] Its rigid, three-dimensional dibenzo[b,f]azepine core, coupled with the highly reactive carbonyl chloride functional group, renders it a valuable and versatile building block for the construction of a wide array of biologically active molecules.[1][3] This guide provides a comprehensive overview of the fundamental properties, synthesis, reactivity, and key applications of this important intermediate, with a particular focus on its role in the development of pharmaceuticals.
The primary claim to fame for 5H-Dibenzo[b,f]azepine-5-carbonyl chloride is its crucial role as a direct precursor to Carbamazepine, a widely prescribed anticonvulsant and mood-stabilizing drug. Furthermore, its utility extends to the synthesis of novel therapeutic agents, including potent antagonists for the P2X4 receptor, a target implicated in neuropathic pain and inflammation.[1][3] This guide will delve into the technical details of these applications, providing insights for researchers engaged in drug discovery and development.
Molecular Structure and Physicochemical Properties
The molecular structure of 5H-Dibenzo[b,f]azepine-5-carbonyl chloride consists of a central seven-membered azepine ring fused to two benzene rings. The carbonyl chloride moiety is attached to the nitrogen atom of the azepine ring.
Caption: Molecular Structure of 5H-Dibenzo[b,f]azepine-5-carbonyl chloride.
| Property | Value | Source(s) |
| Molecular Formula | C₁₅H₁₀ClNO | [3] |
| Molecular Weight | 255.70 g/mol | [3] |
| CAS Number | 33948-22-0 | [3] |
| Appearance | White to yellowish powder | [4] |
| Melting Point | 149-153 °C | [4] |
| Boiling Point | 413.7 °C at 760 mmHg | [4] |
| Flash Point | 204 °C | [4] |
Spectroscopic Data:
| Technique | Data | Source(s) |
| FT-IR (cm⁻¹) | Strong C=O stretch at 1765 cm⁻¹ | [3] |
| ¹H NMR (CDCl₃, δ ppm) | 6.85 (s, 2H, vinyl), 7.25–7.45 (m, 8H, aromatic) | [3] |
| ¹³C NMR (CDCl₃, δ ppm) | ~165 (C=O) | [3] |
| Mass Spec (EI, m/z) | 255 [M]⁺ | [5] |
Synthesis of 5H-Dibenzo[b,f]azepine-5-carbonyl chloride
The most common and industrially practiced synthesis of 5H-Dibenzo[b,f]azepine-5-carbonyl chloride involves the reaction of 5H-Dibenzo[b,f]azepine (iminostilbene) with phosgene or a phosgene equivalent like triphosgene.[3]
Caption: Synthesis of 5H-Dibenzo[b,f]azepine-5-carbonyl chloride.
Experimental Protocol: Synthesis from 5H-Dibenzo[b,f]azepine
This protocol is based on established industrial methods.[6]
Materials:
-
5H-Dibenzo[b,f]azepine (iminostilbene)
-
Toluene or Chlorobenzene (anhydrous)
-
Phosgene (gas or solution in toluene)
-
Aqueous sodium hydroxide or sodium acetate solution
-
Methanol
Procedure:
-
Suspend 5H-Dibenzo[b,f]azepine in an inert solvent such as toluene or chlorobenzene in a reaction vessel equipped with a stirrer, gas inlet, and condenser.
-
Heat the suspension to 35-40°C.
-
Introduce phosgene gas into the stirred suspension. The reaction is exothermic, and the temperature should be maintained between 40-50°C by cooling if necessary.
-
Continue the phosgenation until approximately 50% of the iminostilbene has reacted. At this point, an equimolar mixture of the desired product and iminostilbene hydrochloride is formed.
-
Slowly add an aqueous base (e.g., sodium hydroxide or sodium acetate solution) to the reaction mixture while continuing to introduce phosgene. This step neutralizes the hydrochloride, liberating free iminostilbene for further reaction.
-
Maintain the temperature at 40-60°C and continue phosgenation until the starting iminostilbene is completely consumed (monitored by TLC).
-
Upon completion, the excess phosgene is typically hydrolyzed.
-
The organic phase is separated, and the solvent is removed under reduced pressure.
-
The crude product is then purified by crystallization from a suitable solvent, such as methanol, to yield 5H-Dibenzo[b,f]azepine-5-carbonyl chloride as a solid.[6]
Chemical Reactivity: A Hub for Nucleophilic Substitution
The high reactivity of the carbonyl chloride group is the cornerstone of 5H-Dibenzo[b,f]azepine-5-carbonyl chloride's utility in synthesis. It readily undergoes nucleophilic acyl substitution with a variety of nucleophiles.[2][3]
Caption: Reactivity of 5H-Dibenzo[b,f]azepine-5-carbonyl chloride.
Key reactions include:
-
Ammonolysis: Reaction with ammonia yields 5H-Dibenzo[b,f]azepine-5-carboxamide (Carbamazepine).
-
Amination: Reaction with primary or secondary amines produces the corresponding N-substituted amides.[7]
-
Hydrazinolysis: Reaction with hydrazine hydrate forms 5H-Dibenzo[b,f]azepine-5-carbohydrazide, a versatile intermediate for further derivatization.
-
Alcoholysis: Reaction with alcohols in the presence of a base yields the corresponding esters.
Applications in Drug Development
Synthesis of Carbamazepine
The most significant application of 5H-Dibenzo[b,f]azepine-5-carbonyl chloride is in the industrial synthesis of Carbamazepine.
Experimental Protocol: Synthesis of Carbamazepine
Materials:
-
5H-Dibenzo[b,f]azepine-5-carbonyl chloride
-
Anhydrous solvent (e.g., toluene)
-
Ammonia (gas or aqueous solution)
Procedure:
-
Dissolve 5H-Dibenzo[b,f]azepine-5-carbonyl chloride in an anhydrous solvent like toluene.
-
Introduce ammonia gas into the solution or add a concentrated aqueous ammonia solution.
-
The reaction is typically carried out at a controlled temperature and pressure.
-
Upon completion, the precipitated Carbamazepine is filtered, washed, and dried.
-
Recrystallization from a suitable solvent system (e.g., ethanol-water) yields pure Carbamazepine.
Mechanism of Action of Carbamazepine: Carbamazepine primarily exerts its anticonvulsant and mood-stabilizing effects by blocking voltage-gated sodium channels in neuronal cell membranes. It preferentially binds to the inactivated state of these channels, thereby stabilizing hyperexcited neural membranes, inhibiting repetitive neuronal firing, and reducing the propagation of seizure activity.
Synthesis of P2X4 Receptor Antagonists
5H-Dibenzo[b,f]azepine-5-carbonyl chloride is a key starting material for the synthesis of urea derivatives that act as potent antagonists of the P2X4 receptor.[1][3] These receptors are ATP-gated ion channels involved in various physiological and pathological processes, including neuropathic pain and inflammation.[3]
Experimental Protocol: General Synthesis of Urea-Based P2X4 Antagonists
This is a generalized procedure based on the reaction with amines to form urea derivatives.
Materials:
-
5H-Dibenzo[b,f]azepine-5-carbonyl chloride
-
A desired primary or secondary amine
-
Anhydrous aprotic solvent (e.g., dichloromethane, THF)
-
A non-nucleophilic base (e.g., triethylamine, diisopropylethylamine)
Procedure:
-
Dissolve the desired amine and a non-nucleophilic base in an anhydrous aprotic solvent under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution in an ice bath.
-
Slowly add a solution of 5H-Dibenzo[b,f]azepine-5-carbonyl chloride in the same solvent to the cooled amine solution.
-
Allow the reaction mixture to warm to room temperature and stir for a specified period until the reaction is complete (monitored by TLC).
-
The reaction mixture is then typically washed with water and brine.
-
The organic layer is dried over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), filtered, and the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography or recrystallization to yield the desired urea derivative.
Safety and Handling
General Safety Precautions:
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, a face shield, and a lab coat.[8]
-
Handling: Handle in a well-ventilated area, preferably in a fume hood. Avoid inhalation of dust and contact with skin and eyes.
-
Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container. It is moisture-sensitive and should be stored under an inert atmosphere.
-
First Aid:
-
Skin Contact: Immediately flush with plenty of water for at least 15 minutes. Remove contaminated clothing. Seek immediate medical attention.[8]
-
Eye Contact: Immediately flush with plenty of water for at least 15 minutes, lifting upper and lower eyelids occasionally. Seek immediate medical attention.[8]
-
Inhalation: Remove to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[8]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[8]
-
Conclusion
5H-Dibenzo[b,f]azepine-5-carbonyl chloride is a cornerstone intermediate in the synthesis of important pharmaceuticals and a versatile tool for medicinal chemists. Its well-defined synthesis and predictable reactivity make it an invaluable starting material for creating complex molecular architectures. A thorough understanding of its properties, handling requirements, and synthetic applications is essential for researchers and professionals in the field of drug development and organic synthesis.
References
-
Balaure, P. C., Costea, I., Iordache, F., Drăghici, C., & Enache, C. (2009). SYNTHESIS OF NEW DIBENZO[b,f]AZEPINE DERIVATIVES. Revue Roumaine de Chimie, 54(11-12), 935–942. Retrieved from [Link]
-
Bhatt, P. V., & Patel, P. M. (2005). Synthesis of 5H-dibenzo(b,f)azepine-5-carboxylic acid [3-chloro-2-(substitutedphenyl)-4-oxoazetidin-1-yl]amide from 5H-dibenzo(b,f)azepine-5-carbonyl chloride. Indian Journal of Chemistry - Section B, 44B(10), 2082–2086. Retrieved from [Link]
-
SpectraBase. (n.d.). 5H-Dibenz(b,f)azepine. Retrieved from [Link]
-
El-Sayed, M. T., et al. (2023). Design and synthesis of novel rigid dibenzo[b,f]azepines through ring closure technique as promising anticancer candidates against leukaemia and acting as selective topoisomerase II inhibitors and DNA intercalators. Scientific Reports, 13(1), 633. Retrieved from [Link]
- Google Patents. (n.d.). Process for the preparation of 5-chlorocarbonyl-5H-dibenz(b,f)azepine.
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![Overall reaction scheme showing 5H-Dibenzo[b,f]azepine-5-carbonyl chloride reacting with ammonia to form Carbamazepine and hydrochloric acid.](https://i.imgur.com/8f9y7zK.png)
